2,2,3,3,4,4,5,5,5-nonafluoropentyl 2,5,7-trinitro-9-oxo-9H-fluorene-4-carboxylate
Description
This compound is a highly fluorinated nitro-substituted fluorene derivative, characterized by a nonafluoropentyl ester group and three nitro groups at positions 2, 5, and 7 of the fluorene backbone. The 9-oxo moiety introduces electron-withdrawing effects, while the fluorine-rich alkyl chain enhances lipophilicity and chemical stability.
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,5-nonafluoropentyl 2,5,7-trinitro-9-oxofluorene-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H6F9N3O9/c20-16(21,17(22,23)18(24,25)19(26,27)28)5-40-15(33)10-3-6(29(34)35)1-8-12(10)13-9(14(8)32)2-7(30(36)37)4-11(13)31(38)39/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFIKWYKKMDAQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)OCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H6F9N3O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40896282 | |
| Record name | 2,2,3,3,4,4,5,5,5-Nonafluoropentyl 2,5,7-trinitro-9-oxo-9H-fluorene-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40896282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
591.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253605-71-9 | |
| Record name | 2,2,3,3,4,4,5,5,5-Nonafluoropentyl 2,5,7-trinitro-9-oxo-9H-fluorene-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40896282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5,5-nonafluoropentyl 2,5,7-trinitro-9-oxo-9H-fluorene-4-carboxylate typically involves multiple steps. One common method includes the reaction of 2,5,7-trinitro-9-oxo-9H-fluorene-4-carboxylic acid with 2,2,3,3,4,4,5,5,5-nonafluoropentanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,5,5,5-Nonafluoropentyl 2,5,7-trinitro-9-oxo-9H-fluorene-4-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorinated alkyl group can be a site for nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Nucleophilic Substitution: Substituted derivatives with different nucleophiles.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized forms such as nitroso derivatives.
Scientific Research Applications
2,2,3,3,4,4,5,5,5-Nonafluoropentyl 2,5,7-trinitro-9-oxo-9H-fluorene-4-carboxylate has several applications in scientific research:
Materials Science: Used in the development of advanced materials with high thermal stability and resistance to chemical degradation.
Chemistry: Employed as a reagent or intermediate in organic synthesis, particularly in the synthesis of fluorinated compounds.
Biology and Medicine: Investigated for potential use in drug delivery systems due to its stability and ability to form stable complexes with various biomolecules.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,5,5,5-nonafluoropentyl 2,5,7-trinitro-9-oxo-9H-fluorene-4-carboxylate involves its interaction with molecular targets through its fluorinated and nitro groups. The fluorinated alkyl chain provides hydrophobic interactions, while the nitro groups can participate in electron transfer reactions. These interactions can affect the stability and reactivity of the compound in various environments .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Key Structural Differences
The compound is compared below with structurally related fluorene esters (Table 1).
Table 1: Structural Comparison of Fluorene Derivatives
Impact of Structural Variations
Fluorinated Alkyl Chains
- The nonafluoropentyl group confers superior chemical inertness and thermal stability compared to non-fluorinated esters (e.g., isopropyl or hexyl). The octafluoropentyl analogue (one fewer fluorine) may exhibit slightly reduced hydrophobicity and resistance to degradation .
- Fluorinated chains also enhance solubility in non-polar solvents, which could influence reactivity in organofluorine chemistry or polymer applications.
Nitro Substitution Patterns
- In contrast, the 2,7-dinitro analogue lacks the electron-withdrawing nitro group at position 5, which may reduce its reactivity .
Ester Group Flexibility
- However, they lack the steric and electronic effects of fluorinated chains .
Research Findings and Implications
Physicochemical Properties
- Thermal Stability: Fluorinated derivatives are expected to have higher decomposition temperatures due to strong C-F bonds. The nonafluoropentyl compound likely outperforms its octafluoropentyl and non-fluorinated counterparts.
- Solubility: The nonafluoropentyl ester’s lipophilicity may limit aqueous solubility, whereas isopropyl or hexyl esters could show better miscibility in polar aprotic solvents.
Environmental and Regulatory Considerations
- The lumping strategy (grouping structurally similar compounds for modeling) might inaccurately predict the environmental behavior of the nonafluoropentyl compound due to its unique fluorine and nitro substitution .
Biological Activity
The compound 2,2,3,3,4,4,5,5,5-nonafluoropentyl 2,5,7-trinitro-9-oxo-9H-fluorene-4-carboxylate is a fluorinated derivative of trinitrofluorene that has garnered interest due to its potential biological activities. This article aims to summarize the current understanding of its biological activity based on diverse scientific literature.
- Molecular Formula : C19H6F9N3O9
- Molecular Weight : 590.99 g/mol
- CAS Number : [Not provided in sources]
- Structural Characteristics : The compound features multiple nitro groups and a fluorinated alkyl chain which may influence its biological interactions and solubility.
Biological Activity Overview
The biological activity of this compound primarily relates to its potential as an anticancer and antimicrobial agent. The presence of nitro groups is significant as they are known to interact with biological systems in various ways.
Anticancer Activity
Research has indicated that compounds containing the fluorene structure often exhibit anticancer properties. For instance:
- Mechanism of Action : Nitro compounds can induce oxidative stress in cancer cells leading to apoptosis. The specific mechanism for this compound has not been fully elucidated but is hypothesized to involve DNA intercalation and disruption of cellular processes.
- Cell Lines Tested : Studies have shown activity against various cancer cell lines including lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cells .
Antimicrobial Activity
The antimicrobial potential of similar fluorene derivatives has been documented:
- Effectiveness Against Pathogens : Preliminary studies suggest that the compound may exhibit activity against multidrug-resistant bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .
Table 1: Summary of Biological Activities
| Activity Type | Target Cells/Organisms | Observed Effects |
|---|---|---|
| Anticancer | A549 (lung carcinoma) | Induction of apoptosis |
| MDA-MB-231 (breast cancer) | Cell cycle arrest | |
| Antimicrobial | Multidrug-resistant bacteria | Inhibition of growth |
Case Studies
-
Anticancer Efficacy Study :
- A study evaluated the cytotoxic effects of various nitro-fluorene derivatives on A549 and MDA-MB-231 cell lines. The results indicated that the tested compounds exhibited IC50 values lower than those of conventional chemotherapeutics like Taxol .
- Molecular docking studies suggested strong binding affinity to key enzymes involved in cancer metabolism.
- Antimicrobial Activity Assessment :
Research Findings
Recent findings emphasize the need for further investigation into the pharmacokinetics and toxicity profiles of this compound. Its unique fluorinated structure may confer advantages in terms of stability and bioavailability compared to non-fluorinated analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
